

solubility of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride in common lab solvents

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Compound of Interest

	3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
Compound Name:	3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
Cat. No.:	B1392787

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An In-depth Technical Guide to the Solubility of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride** (Molecular Formula: $C_{10}H_{19}ClN_2O$, Molecular Weight: approx. 218.72 g/mol) in common laboratory solvents.^{[1][2]} As a molecule featuring a tertiary amide and a piperidinium chloride moiety, its solubility is governed by a combination of hydrogen bonding capabilities, ionic interactions, and the polarity of the solvent medium. This document offers a predictive solubility profile based on first principles of its chemical structure, discusses the critical role of its salt form, and provides a detailed, field-proven experimental protocol for accurate equilibrium solubility determination via the shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from chemical synthesis and purification to formulation and biological screening.

Introduction to the Compound and the Importance of Solubility

Physicochemical Nature of 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is an organic compound characterized by two key functional groups that dictate its chemical behavior: a tertiary amide and a piperidine ring.^[3] In its hydrochloride salt form, the basic nitrogen of the piperidine ring is protonated, forming a piperidinium cation with a chloride counter-ion.

The tertiary amide group contains a highly polar carbonyl (C=O) bond and can act as a strong hydrogen bond acceptor.^{[4][5]} Unlike primary or secondary amides, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor.^[6] The presence of the charged piperidinium group significantly increases the molecule's polarity and potential for strong ion-dipole interactions with polar solvents.^[7]

The Critical Role of Solubility in Scientific Applications

Solubility is a fundamental physical property that profoundly impacts the utility of a chemical compound in a laboratory setting. For drug development professionals, aqueous solubility is a key determinant of a drug's bioavailability.^[8] For synthetic chemists, solvent selection is critical for controlling reaction kinetics, facilitating purification, and obtaining crystalline material. Understanding the solubility profile of **3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride** is therefore essential for its effective application.

Predicted Solubility Profile: A Mechanistic Analysis

The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, provides a foundational framework for predicting solubility.^[9]

Influence of the Hydrochloride Salt on Aqueous Solubility

The conversion of the parent free base (a weak base) to its hydrochloride salt is a common strategy to enhance aqueous solubility.^{[10][11]} The ionic character of the salt allows for strong

ion-dipole interactions with water molecules, which are typically energetically favorable and promote dissolution. The solubility in aqueous media is, however, expected to be pH-dependent. At higher pH values, the piperidinium ion will be deprotonated to the free base, which is less polar and thus significantly less water-soluble.

Interactions with Organic Solvents

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is predicted in these solvents. The ionic nature of the hydrochloride salt will drive dissolution through ion-dipole forces, while the carbonyl oxygen of the amide can accept hydrogen bonds from the solvent. [\[4\]](#)
- Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. These solvents possess large dipole moments and can effectively solvate the piperidinium cation.[\[12\]](#) Furthermore, as strong hydrogen bond acceptors, they can interact favorably with the molecule. The commercial availability of this compound as a 10 mM solution in DMSO supports the prediction of high solubility in this solvent.[\[13\]](#)
- Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): Poor to negligible solubility is predicted. The high polarity imparted by the hydrochloride salt makes it energetically unfavorable for the compound to dissolve in solvents that primarily interact through weak van der Waals forces.[\[9\]](#)

Expected Solubility Data Summary

The following table summarizes the predicted qualitative solubility of **3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride**. These predictions are derived from its chemical structure and require empirical validation.

Solvent	Solvent Class	Predicted Solubility	Rationale for Prediction
Water	Polar Protic	Soluble to Highly Soluble	Strong ion-dipole interactions due to hydrochloride salt form. pH-dependent. [10]
Methanol	Polar Protic	Soluble	Strong ion-dipole and hydrogen bonding interactions.
Ethanol	Polar Protic	Soluble	Strong ion-dipole and hydrogen bonding interactions.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	Excellent cation solvation and hydrogen bond acceptor. Supported by commercial availability in DMSO solution.[13]
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble	Strong polar interactions and effective solvation of amides.[12]
Acetonitrile	Polar Aprotic	Sparingly Soluble	Less polar than DMSO/DMF; may be a borderline solvent.
Dichloromethane (DCM)	Low-Polarity	Insoluble to Very Sparingly Soluble	Insufficient polarity to overcome the lattice energy of the salt.
Toluene	Nonpolar	Insoluble	Mismatch in polarity.
Hexane	Nonpolar	Insoluble	Mismatch in polarity.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move beyond prediction and obtain definitive quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[\[14\]](#) This protocol describes a self-validating system for generating reliable data.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.[\[8\]](#)

Materials and Reagents

- **3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride** (solid, purity >98%)
- Selected solvents (HPLC grade or equivalent)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, compatible with solvent)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

Step-by-Step Methodology

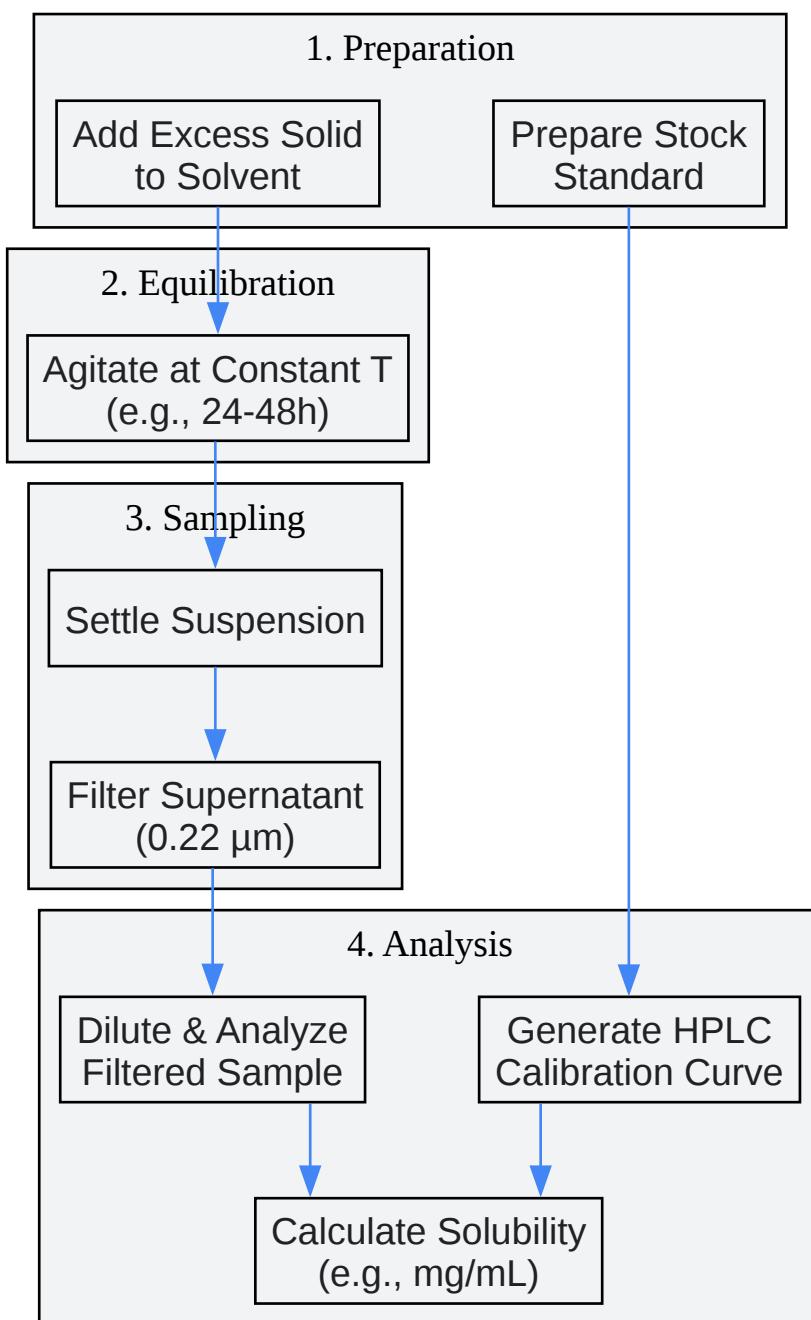
- Preparation of Stock Standard for Quantification:

- Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., 50:50 water:acetonitrile) in a 10 mL volumetric flask. This serves as the 1 mg/mL stock standard. The choice of solvent here is for analytical purposes and must ensure complete dissolution.
- Causality: A precise standard is essential for creating a calibration curve, which is the basis for accurately quantifying the unknown concentration in the saturated samples.
- Sample Preparation:
 - Add an excess of solid **3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride** to a series of vials (e.g., add ~20 mg to 2 mL of each test solvent). The key is to ensure undissolved solid remains visible throughout the experiment.
 - Causality: Visual confirmation of excess solid is a mandatory check to ensure that the resulting solution is truly saturated. Without it, the measured concentration would not represent the solubility limit.
- Equilibration:
 - Seal the vials tightly and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).[14]
 - Agitate the samples for a minimum of 24 hours. To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
 - Causality: Solubility is a thermodynamic equilibrium. Insufficient agitation time can lead to an underestimation of the true solubility. Checking multiple time points validates that equilibrium has been reached.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.

- Immediately filter the aliquot through a 0.22 μm syringe filter into a clean vial. This step must be performed quickly to minimize any temperature change that could cause precipitation.
- Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to filter properly is a common source of erroneously high solubility values.
- Quantification by HPLC-UV:
 - Prepare a calibration curve from the stock standard by making a series of dilutions (e.g., 100, 50, 25, 10, 1 $\mu\text{g/mL}$).
 - Dilute the filtered supernatant samples with the analytical mobile phase to a concentration that falls within the range of the calibration curve.
 - Analyze the standards and diluted samples by HPLC-UV at the compound's λ -max.
 - Calculate the concentration of the original, undiluted supernatant using the calibration curve and the dilution factor. This value is the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.



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Caption: Workflow for the Shake-Flask Solubility Determination.

Discussion and Practical Considerations

- Impact of pH: For aqueous solutions, the solubility of this compound will be dramatically lower at pH values two units or more above the pKa of the piperidinium proton. Researchers

working in buffered systems must consider the solution's pH, as precipitation may occur if the pH is raised.[\[7\]](#)

- Temperature Dependence: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[\[9\]](#) All experimentally determined solubility values must be reported with the corresponding temperature.
- Common Ion Effect: In aqueous solutions containing a high concentration of chloride ions (e.g., concentrated HCl or saline buffers), the solubility may be slightly suppressed due to the common ion effect, which shifts the dissolution equilibrium toward the solid state.[\[11\]](#)

Conclusion

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is predicted to be a highly polar compound with excellent solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar organic solvents. Its hydrochloride salt form is key to its solubility in aqueous media, a behavior that is expected to be pH-dependent. While these predictions provide a strong directive for solvent selection, this guide emphasizes the necessity of empirical validation. The detailed shake-flask protocol provided herein offers a robust and reliable framework for researchers to determine the precise quantitative solubility, ensuring data integrity for any subsequent scientific application.

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